

In-Depth Technical Guide to 1-Ethoxyoctane (CAS 929-61-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Ethoxyoctane**, a long-chain aliphatic ether. The information presented herein is intended to support research, development, and application activities by providing detailed data on its chemical and physical properties, a robust synthesis protocol, and an exploration of its utility in scientific and pharmaceutical contexts.

Chemical and Physical Properties

1-Ethoxyoctane, also known as ethyl octyl ether, is a colorless liquid with the chemical formula $C_{10}H_{22}O.[1][2][3]$ Its properties are summarized in the tables below, providing a ready reference for experimental design and process development.

Table 1: General and Physical Properties



Property	Value	Reference(s)
CAS Number	929-61-3	[1][2][3]
Molecular Formula	C10H22O	[1][2]
Molecular Weight	158.28 g/mol	[1][2]
Melting Point	12.5 °C	[1]
Boiling Point	186.7 °C at 760 mmHg	[1]
Density	0.791 g/cm³	[1]
Refractive Index	1.415	[1]
Flash Point	56.9 °C	[1]
Vapor Pressure	0.899 mmHg at 25°C	[1]

Table 2: Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-Ethoxyoctane**. The following are key spectral features:



Spectroscopic Technique	Key Features and Expected Signals	Reference(s)
¹ H NMR Spectroscopy	Protons on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm region.	[4]
¹³ C NMR Spectroscopy	Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.	[4]
Infrared (IR) Spectroscopy	A strong C-O stretching vibration is expected between 1000 and 1300 cm ⁻¹ .	[4]
Mass Spectrometry (MS)	The molecular ion peak (M+) would be observed at m/z = 158. Common fragmentation patterns for ethers include alpha-cleavage.	[5]

Synthesis of 1-Ethoxyoctane via Williamson Ether Synthesis

The most common and versatile method for the preparation of unsymmetrical ethers like **1-Ethoxyoctane** is the Williamson ether synthesis. This reaction proceeds via an S_n2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[6][7] [8]

Reaction Principle

The synthesis involves two main steps:

Deprotonation of 1-octanol: A strong base is used to deprotonate the hydroxyl group of 1-octanol, forming the more nucleophilic octoxide anion.



Nucleophilic Substitution: The octoxide anion then attacks an ethyl halide (e.g., ethyl bromide
or ethyl iodide), displacing the halide and forming the ether linkage.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[7][8]

Materials and Reagents:

- 1-Octanol (anhydrous)
- Sodium hydride (NaH), 60% dispersion in mineral oil, or sodium metal (Na)
- Ethyl bromide (EtBr) or Ethyl iodide (Etl)
- Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) as the solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Alkoxide Formation:
 - Under an inert atmosphere (e.g., argon or nitrogen), add 1-octanol (1.0 eq) to a dry roundbottom flask containing a magnetic stir bar.
 - Add anhydrous THF or Et₂O.



- Cool the flask to 0 °C in an ice bath.
- Slowly add sodium hydride (1.1 eq) portion-wise. Exercise caution as hydrogen gas will evolve.
- Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium octoxide.

· Ether Synthesis:

- Cool the sodium octoxide solution back to 0 °C.
- Add ethyl bromide or ethyl iodide (1.1 eq) dropwise via a dropping funnel over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

· Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude 1-Ethoxyoctane can be purified by fractional distillation to yield the pure product.



Applications in Research and Drug Development

While **1-Ethoxyoctane** is not known to be involved in any biological signaling pathways, its properties as a non-polar, aprotic solvent make it relevant in the broader context of organic synthesis and pharmaceutical development.[9][10][11][12]

Ethers are widely used as solvents in the pharmaceutical industry for several reasons:[9][10]

- Inertness: Their low reactivity prevents them from interfering with many chemical reactions.
 [9]
- Solvating Ability: They can dissolve a wide range of non-polar and moderately polar organic compounds.[9][10]
- Low Boiling Points (for smaller ethers): This facilitates their removal after a reaction.[9]

The long alkyl chain of **1-Ethoxyoctane** imparts a higher degree of lipophilicity compared to shorter-chain ethers like diethyl ether or THF. This property can be advantageous in specific applications:

- Solvent for Lipophilic Compounds: It can serve as an effective solvent for highly non-polar substrates and reagents used in the synthesis of complex drug molecules.
- High-Temperature Reactions: Its relatively high boiling point makes it suitable for reactions that require elevated temperatures where more volatile ethers would evaporate.
- Extraction Solvent: It can be used in the extraction and purification of lipophilic active pharmaceutical ingredients (APIs) from reaction mixtures or natural products.[12]

The choice of a solvent is a critical parameter in process chemistry and drug development, influencing reaction rates, yields, and impurity profiles. The logical workflow for selecting an appropriate ether solvent is illustrated below.

Visualizations

Diagram 1: Synthesis Workflow of 1-Ethoxyoctane



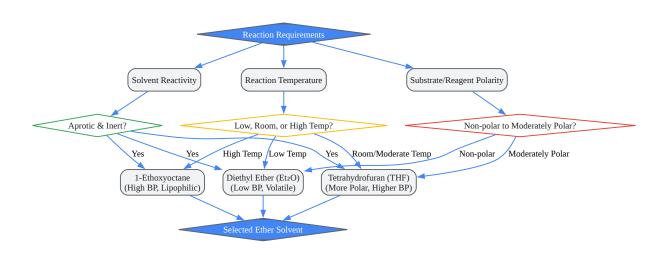


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Caption: Workflow for the Williamson ether synthesis of 1-Ethoxyoctane.

Diagram 2: Logical Workflow for Ether Solvent Selection





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Caption: Decision workflow for selecting an appropriate ether solvent.

Safety and Handling

1-Ethoxyoctane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Ethoxyoctane is a valuable aliphatic ether with well-defined physical and chemical properties. Its synthesis is readily achievable through the robust Williamson ether synthesis. While not a direct participant in biological signaling, its role as a non-polar, aprotic, and high-boiling solvent makes it a useful tool in the repertoire of chemists in research and drug



development, particularly for reactions involving lipophilic substrates at elevated temperatures. The data and protocols provided in this guide are intended to facilitate its effective and safe use in a laboratory setting.

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